3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidinylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of Mannich reaction, where a pyrazole is reacted with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazole derivatives.
Scientific Research Applications
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidinylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence its lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-1-ylmethyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-(trifluoromethyl)-1H-pyrazole: Lacks the pyrrolidinylmethyl group, which may influence its binding affinity and specificity.
Uniqueness
3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the pyrrolidinylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(13-14-8)6-15-3-1-2-4-15/h5H,1-4,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWMHWGSCYKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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